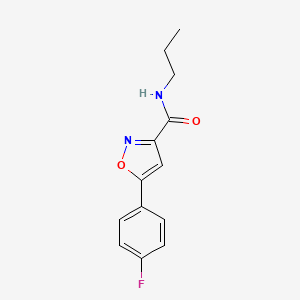![molecular formula C18H22ClN5O B4460078 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B4460078.png)
6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine
説明
6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor that has been the focus of scientific research in recent years. This compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and autoimmune disorders. In
作用機序
6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine exerts its effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This leads to the inhibition of downstream signaling pathways, such as the NF-κB and AKT pathways, which are essential for cell survival and proliferation. By blocking these pathways, 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine induces cell death and inhibits the growth of cancer cells.
Biochemical and Physiological Effects
6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has been shown to have a favorable pharmacological profile, with good bioavailability and pharmacokinetics. It is well-tolerated in animal models and has shown minimal toxicity. In addition, 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has been shown to have a favorable safety profile in clinical trials, with few adverse effects reported.
実験室実験の利点と制限
6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. However, there are also some limitations to its use. 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine may not be effective in all types of cancer, and its efficacy may vary depending on the specific molecular characteristics of the tumor. In addition, 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine may have off-target effects that could lead to unwanted side effects.
将来の方向性
There are several future directions for research on 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine. One area of focus is the development of combination therapies that can enhance the efficacy of 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine in the treatment of cancer and autoimmune disorders. Another area of research is the identification of biomarkers that can predict response to 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine. This could help to identify patients who are most likely to benefit from treatment and could improve patient outcomes. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine in clinical settings.
科学的研究の応用
6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells, including lymphoma and leukemia, by targeting key signaling pathways involved in cell proliferation and survival. In addition, 6-[4-(4-chlorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine has demonstrated efficacy in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, by modulating the immune response.
特性
IUPAC Name |
(4-chlorophenyl)-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O/c1-13-20-16(22(2)3)12-17(21-13)23-8-10-24(11-9-23)18(25)14-4-6-15(19)7-5-14/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIDUKVAXWGVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4460004.png)

![N-(3,5-difluorophenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460024.png)
![N-ethyl-4-methyl-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinamine](/img/structure/B4460026.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline](/img/structure/B4460033.png)
![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B4460041.png)
![methyl 1-[3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4460043.png)
![N~2~-(4-methoxyphenyl)-N~1~-[4-(4-methyl-1-piperazinyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4460063.png)
![N-(1-methyl-4-piperidinyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4460064.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B4460066.png)

![N-cyclopropyl-2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4460068.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4460073.png)
![N-1,3-benzodioxol-5-yl-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4460084.png)